molecular formula C10H18N4 B2703030 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-58-9

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B2703030
CAS No.: 1001757-58-9
M. Wt: 194.282
InChI Key: DAGWFQZOVZCPGT-UHFFFAOYSA-N
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Description

“1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” comprises a pyrazole ring attached to a piperazine ring via a methylene bridge . The InChI code for this compound is 1S/C12H22N4/c1-4-16-11(3)12(10(2)14-16)9-15-7-5-13-6-8-15/h13H,4-9H2,1-3H3 .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Overview of Piperazine Compounds

Piperazine and its derivatives, including 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine, have found broad applications in scientific research and therapeutic development. Piperazine, a six-membered nitrogen-containing heterocycle, is crucial in the rational design of drugs due to its presence in a wide array of well-known drugs with various therapeutic uses. This includes antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents, along with imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules, demonstrating the versatility of piperazine as a medicinally important scaffold (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Anti-Mycobacterial Applications

One notable application of piperazine-based compounds is their potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The anti-mycobacterial properties of piperazine derivatives are well documented, with several molecules displaying significant action against these resilient strains of TB. This highlights the potential of piperazine derivatives in addressing the challenge of drug-resistant tuberculosis through the design of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Broad Spectrum of Pharmacological Activities

The broad potential of piperazine derivatives is reflected in the diversity of pharmacological activities beyond their central nervous system (CNS) activity. Recent research indicates a successful emergence of piperazine as a pharmacophore with significant research covering various activities, suggesting the flexibility of piperazine as a building block in drug discovery. This includes the development of drug-like elements where modification of substituents present on the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamics factors of the resulting molecules, highlighting the adaptability of piperazine derivatives in therapeutic development (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Future Directions

The future directions for “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The development of new synthetic techniques and the study of their biological activity related to pyrazole derivatives could also be areas of future research .

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGWFQZOVZCPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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